Fosclevudine alafenamide

説明

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

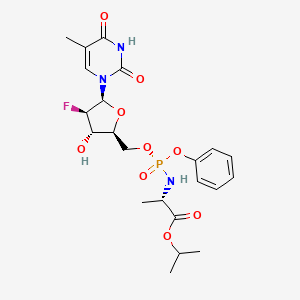

Structure

3D Structure

特性

CAS番号 |

1951476-79-1 |

|---|---|

分子式 |

C22H29FN3O9P |

分子量 |

529.5 g/mol |

IUPAC名 |

propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-12(2)33-21(29)14(4)25-36(31,35-15-8-6-5-7-9-15)32-11-16-18(27)17(23)20(34-16)26-10-13(3)19(28)24-22(26)30/h5-10,12,14,16-18,20,27H,11H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16-,17+,18-,20-,36-/m0/s1 |

InChIキー |

FTMNZJASLMPPNW-MHFVGYLCSA-N |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Comparative Analysis of the Pharmacology of Fosclevudine Alafenamide and Clevudine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the pharmacology of fosclevudine alafenamide (ATI-2173) and its parent compound, clevudine (B1669172). Both agents are potent nucleoside analog inhibitors of the hepatitis B virus (HBV) DNA polymerase. This document delves into their respective mechanisms of action, metabolic activation pathways, pharmacokinetic profiles, and pharmacodynamic effects. Quantitative data are summarized in comparative tables, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

Introduction

Chronic hepatitis B virus (HBV) infection remains a significant global health concern, with millions of individuals at risk of developing progressive liver diseases, including cirrhosis and hepatocellular carcinoma. Nucleoside and nucleotide analogs are the cornerstone of current antiviral therapy for chronic hepatitis B. Clevudine, a synthetic L-nucleoside analog of thymidine, has demonstrated potent anti-HBV activity.[1][2] this compound (formerly ATI-2173) is a novel phosphoramidate (B1195095) prodrug of clevudine designed to enhance the delivery of the active metabolite to hepatocytes while minimizing systemic exposure to the parent nucleoside, thereby aiming for an improved safety profile.[3][4] This guide offers a comprehensive comparison of the pharmacological properties of these two antiviral agents.

Mechanism of Action

Both this compound and clevudine exert their antiviral effects by inhibiting the HBV DNA polymerase, a critical enzyme in the viral replication cycle.[1][5] However, their activation pathways and precise interactions with the polymerase differ.

Clevudine: As a nucleoside analog, clevudine requires intracellular phosphorylation to its active triphosphate form, clevudine triphosphate (CLV-TP).[1][6] This process is mediated by host cellular kinases.[7] CLV-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain.[1] Upon incorporation, it leads to premature chain termination, thus halting viral DNA synthesis.[8] Some studies also suggest that CLV-TP can act as a noncompetitive inhibitor of the HBV polymerase, inducing conformational changes that block its function without being incorporated into the DNA.[9]

This compound: this compound is a prodrug designed to bypass the initial, and often rate-limiting, phosphorylation step.[3] It is efficiently delivered to hepatocytes where it is metabolized by cellular enzymes, including Cathepsin A and carboxylesterase 1, to yield clevudine monophosphate (CLV-MP).[10][11][12] CLV-MP is then further phosphorylated to the active CLV-TP. This targeted delivery mechanism results in higher intracellular concentrations of the active metabolite in hepatocytes compared to administration of clevudine itself, while maintaining lower systemic plasma levels of clevudine.[13]

Metabolic Activation Pathways

The intracellular conversion to the active triphosphate metabolite is crucial for the antiviral activity of both compounds.

Clevudine Metabolic Pathway

Clevudine enters the hepatocyte and undergoes a three-step phosphorylation process catalyzed by host cellular kinases to form clevudine triphosphate.[7]

References

- 1. What is the mechanism of Clevudine? [synapse.patsnap.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clevudine in people with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Clevudine used for? [synapse.patsnap.com]

- 9. Noncompetitive inhibition of hepatitis B virus reverse transcriptase protein priming and DNA synthesis by the nucleoside analog clevudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Intracellular Metabolic Activation of Fosclevudine Alafenamide (ATI-2173)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosclevudine alafenamide, also known as ATI-2173, is a novel phosphoramidate (B1195095) prodrug of clevudine (B1669172), a potent nucleoside analog inhibitor of hepatitis B virus (HBV) polymerase. Developed to enhance the therapeutic index of clevudine, ATI-2173 is designed for targeted delivery of the active moiety to the liver, thereby minimizing systemic exposure and associated toxicities. This technical guide provides a comprehensive overview of the intracellular metabolic activation of this compound, detailing the enzymatic and non-enzymatic steps that lead to the formation of the pharmacologically active clevudine-5'-triphosphate.

Metabolic Activation Pathway

The intracellular activation of this compound is a multi-step process that efficiently converts the prodrug into its active triphosphate form within hepatocytes. This targeted activation is crucial for its antiviral efficacy and improved safety profile compared to its parent nucleoside, clevudine.

The metabolic cascade begins with the conversion of this compound into an intermediate M1 metabolite. This initial step is catalyzed by the synergistic action of Carboxylesterase 1 (CES-1) and Cathepsin A (Cath A), followed by a series of rapid non-enzymatic chemical reactions.[1][2] The M1 metabolite is the most abundant metabolic species observed in human hepatocytes besides the parent compound.[1]

Subsequently, the M1 metabolite is enzymatically cleaved to yield clevudine-5'-monophosphate. This critical step is putatively mediated by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT-1).[1][2] The formation of the 5'-monophosphate bypasses the initial, often rate-limiting, phosphorylation step required for the activation of clevudine itself.

Finally, cellular kinases sequentially phosphorylate clevudine-5'-monophosphate to its diphosphate (B83284) and then to the active clevudine-5'-triphosphate.[1][2] This active triphosphate metabolite is a non-competitive, non-chain-terminating inhibitor of the HBV polymerase, effectively suppressing viral replication.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity and pharmacokinetic properties of this compound and its metabolites.

Table 1: In Vitro Antiviral Activity

| Compound | Cell Type | Parameter | Value | Reference |

| This compound (ATI-2173) | Primary Human Hepatocytes | EC₅₀ | 1.31 nM | [1] |

Table 2: Pharmacokinetic Parameters of this compound (ATI-2173) and M1 Metabolite (Phase 1b Study)

| Analyte | Dose | Tmax (median, hours) | t½ (mean, hours) | Reference |

| ATI-2173 | 10, 25, or 50 mg | 0.5 | - | [5] |

| M1 Metabolite | 10, 25, or 50 mg | 1.5 | 1.89 - 2.31 | [4] |

Table 3: Relative Abundance of this compound (ATI-2173) and its Metabolites in Human Hepatocytes

| Metabolite | Relative Abundance (%) | Reference |

| ATI-2173 | ~50 | [1] |

| M1 | ~40 | [1] |

| Clevudine-5'-monophosphate (MP) | ~5 | [1] |

| Clevudine | <5 | [1] |

| M415 | <0.5 | [1] |

| M453 | <0.5 | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound metabolism are often proprietary. However, based on the available literature, the following methodologies are central to the investigation of its intracellular activation.

In Vitro Metabolism in Primary Human Hepatocytes

This assay is crucial for elucidating the metabolic pathway and determining the rate of metabolite formation in the primary target cells.

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated plates. The cells are allowed to attach and form a monolayer.

-

Incubation: this compound (ATI-2173) at a specified concentration (e.g., 1 µM) is added to the culture medium and incubated with the hepatocytes for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Collection: At each time point, the incubation medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction: The intracellular metabolites are extracted by adding a cold extraction solution (e.g., 70% methanol) to the cell monolayer. The cell lysate is then collected and centrifuged to pellet cellular debris.

-

Analysis: The supernatant containing the intracellular metabolites is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Metabolites

LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

-

Chromatographic Separation: The extracted metabolites are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification: The analytes are quantified using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the parent drug and each metabolite are monitored. Stable isotope-labeled internal standards are used for accurate quantification.

Visualizations

Metabolic Activation Pathway of this compound

References

- 1. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clevudine is efficiently phosphorylated to the active triphosphate form in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. scienceopen.com [scienceopen.com]

Fosclevudine Alafenamide (ATI-2173): A Novel Active Site Polymerase Inhibitor Nucleotide Targeting HBV DNA Polymerase

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. Fosclevudine alafenamide, identified in clinical development as ATI-2173, is an investigational, orally administered, liver-targeted phosphoramidate (B1195095) prodrug of clevudine (B1669172) monophosphate. It belongs to a class of compounds known as Active Site Polymerase Inhibitor Nucleotides (ASPINs). Unlike traditional nucleos(t)ide analogues that act as chain terminators, ATI-2173's active metabolite, clevudine-5'-triphosphate, is a non-competitive, non-chain-terminating inhibitor of HBV DNA polymerase. This unique mechanism of action, coupled with its liver-targeting design, positions ATI-2173 as a promising candidate for a functional cure for chronic HBV. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, pharmacokinetic profile, and resistance profile of ATI-2173, with comparative insights into the established HBV therapeutic, tenofovir (B777) alafenamide (TAF).

Introduction to this compound (ATI-2173)

This compound (ATI-2173) is a next-generation antiviral agent designed to overcome the limitations of previous HBV therapies. It is a prodrug of clevudine, a potent L-nucleoside analogue, but is engineered for targeted delivery to the liver. This approach aims to maximize the intracellular concentration of the active triphosphate metabolite in hepatocytes while minimizing systemic exposure to clevudine, thereby potentially improving the safety profile, particularly concerning the myopathy observed with long-term clevudine treatment.[1][2] ATI-2173 is currently under investigation in clinical trials, including a study in combination with other antivirals for chronic HBV infection (NCT05238844).[3]

Mechanism of Action

The antiviral activity of this compound (ATI-2173) is mediated by its active metabolite, clevudine-5'-triphosphate. The proposed mechanism involves several key steps:

-

Hepatic Targeting and Activation: Following oral administration, ATI-2173 is designed for efficient first-pass hepatic extraction.[2][4] Within hepatocytes, the phosphoramidate moiety is cleaved, bypassing the initial phosphorylation step required for clevudine, and directly yielding clevudine-5'-monophosphate.[2] This is subsequently phosphorylated by cellular kinases to the active clevudine-5'-triphosphate.[2][5]

-

Non-Competitive Inhibition of HBV DNA Polymerase: Clevudine-5'-triphosphate acts as a non-competitive inhibitor of the HBV DNA polymerase.[2] Unlike chain-terminating nucleos(t)ide analogues such as tenofovir, clevudine-5'-triphosphate does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates for incorporation into the growing viral DNA chain.[6][7] Instead, it is believed to bind to a site on the polymerase that is distinct from the active site, inducing a conformational change that distorts the enzyme's active site.[1][6]

-

Inhibition of Multiple Polymerase Functions: This allosteric inhibition affects multiple functions of the HBV polymerase, including protein priming, the initiation of reverse transcription, and DNA elongation, without being incorporated into the viral DNA.[7][8][9] This multifaceted inhibition leads to a potent suppression of HBV replication.

Preclinical Data

In Vitro Antiviral Activity

ATI-2173 has demonstrated potent and selective inhibition of HBV replication in various in vitro models. Key findings are summarized in the table below.

| Parameter | Cell Line | Value | Reference |

| EC50 | Primary Human Hepatocytes | 1.31 nM | [4][10] |

| EC50 | HepG2.2.15 cells | 0.26 µM | [4] |

| CC50 | Primary Human Hepatocytes | >20 nM | [4] |

| CC50 | HepG2.2.15 cells | >10 µM | [4] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Preclinical Toxicology

Preclinical studies have indicated a favorable safety profile for ATI-2173, with minimal to no toxicity observed in hepatocytes, skeletal muscle, liver, kidney, bone marrow, and cardiomyocytes at clinically relevant concentrations.[4][10] The liver-targeting design of ATI-2173 leads to significantly reduced systemic plasma and skeletal muscle exposure to clevudine compared to direct administration of clevudine, while maintaining effective concentrations of the active 5'-triphosphate in the liver.[10]

Clinical Data

Phase 1b Clinical Trial (NCT04248426)

A Phase 1b, randomized, double-blind, placebo-controlled trial evaluated the safety, tolerability, pharmacokinetics, and antiviral activity of ATI-2173 in treatment-naive adults with chronic HBV infection.[8][11] Patients received once-daily oral doses of 10 mg, 25 mg, or 50 mg of ATI-2173 or placebo for 28 days.[8][11]

Efficacy: On day 28, mean changes from baseline in HBV DNA were -2.72 to -2.78 log10 IU/mL across the ATI-2173 dose groups, compared to a +0.17 log10 IU/mL change in the placebo group.[8][11] Notably, off-treatment sustained viral suppression was observed in most patients.[8][11]

| Dose Group | Mean Change in HBV DNA from Baseline (log10 IU/mL) at Day 28 | Reference |

| ATI-2173 10 mg | -2.78 | [8] |

| ATI-2173 25 mg | -2.72 | [8] |

| ATI-2173 50 mg | -2.75 | [8] |

| Placebo | +0.17 | [8] |

Safety: Treatment-emergent adverse events were reported in 47% of patients receiving ATI-2173 and 71% of those receiving placebo, with headache being the most common.[8][11] No serious adverse events were observed.[12]

Comparative Clinical Data: Tenofovir Alafenamide (TAF)

TAF is a current standard-of-care treatment for chronic HBV. In a Phase 3, randomized, double-blind, non-inferiority trial (NCT01940341) in HBeAg-negative patients, 94% of patients receiving TAF 25 mg daily achieved HBV DNA <29 IU/mL at week 48, demonstrating non-inferiority to tenofovir disoproxil fumarate (B1241708) (TDF).[13] Long-term data from this and a parallel study (NCT01940471) show high rates of viral suppression and a favorable renal and bone safety profile over 8 years of treatment, with no resistance to TAF detected.[5][14]

Pharmacokinetics

The pharmacokinetic profile of ATI-2173 and its metabolite clevudine was assessed in the Phase 1b clinical trial.[8][11]

| Parameter | ATI-2173 (10 mg) | ATI-2173 (25 mg) | ATI-2173 (50 mg) | Reference |

| Cmax (ng/mL) | 10.26 | 26.39 | 38.70 | [8] |

| AUCtau (ng·h/mL) | 8.24 | 28.27 | 41.30 | [8] |

Data are presented as mean values. Cmax: maximum plasma concentration; AUCtau: area under the plasma concentration-time curve over the dosing interval.

Pharmacokinetics of ATI-2173 were found to be generally dose-proportional.[8][11] Systemic exposure to the metabolite clevudine was substantially reduced compared with historical data from direct clevudine administration.[8][11] ATI-2173 was rapidly absorbed, with maximum plasma concentrations observed at 0.5 hours post-dose, and it was rapidly cleared from plasma.[1]

Resistance Profile

The unique non-competitive mechanism of action of ATI-2173 suggests a potential for a different resistance profile compared to chain-terminating nucleos(t)ide analogues. Preclinical studies have shown that the antiviral activity of ATI-2173 was decreased by viral polymerase mutations associated with resistance to lamivudine, entecavir, and adefovir.[2][4] This suggests that while ATI-2173 may have a distinct binding site, conformational changes induced by these mutations can still impact its inhibitory activity. Further clinical studies are needed to fully characterize the in vivo resistance profile of ATI-2173.

Experimental Protocols

Detailed experimental protocols for the assays mentioned in this guide are based on methodologies described in the cited literature.

In Vitro Antiviral Activity Assay (Cell-Based)

Objective: To determine the 50% effective concentration (EC50) of a compound against HBV replication.

General Protocol Outline:

-

Cell Culture: HepG2.2.15 cells, which stably replicate HBV, or primary human hepatocytes are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., ATI-2173) for a specified period (e.g., 6-9 days), with media and compound refreshed periodically.

-

Quantification of HBV DNA:

-

Extracellular HBV DNA: Supernatants are collected, and viral particles are precipitated. DNA is extracted and quantified by real-time quantitative PCR (qPCR).

-

Intracellular HBV DNA: Cells are lysed, and total DNA is extracted. Intracellular HBV DNA replication intermediates are quantified by Southern blot or qPCR.

-

-

Cytotoxicity Assay: A parallel assay (e.g., neutral red uptake or MTS assay) is performed to determine the 50% cytotoxic concentration (CC50) of the compound.

-

Data Analysis: EC50 and CC50 values are calculated by non-linear regression analysis. The selectivity index (SI) is determined as the ratio of CC50 to EC50.

This is a generalized protocol. For specific details, refer to publications such as those by Korba and Milman (1991) and the specific studies on ATI-2173.[4][15]

HBV Endogenous Polymerase Assay (EPA)

Objective: To assess the direct inhibitory effect of a compound on the enzymatic activity of the HBV polymerase.

General Protocol Outline:

-

Isolation of HBV Nucleocapsids: HBV-producing cells (e.g., HepAD38) are lysed, and intracellular nucleocapsids are isolated by precipitation or centrifugation.

-

Endogenous Polymerase Reaction: The isolated nucleocapsids, containing the viral genome and active polymerase, are incubated in a reaction mixture containing dNTPs, one of which is radiolabeled (e.g., [α-32P]dCTP), and serial dilutions of the test compound in its active triphosphate form (e.g., clevudine-TP).

-

DNA Synthesis Measurement: The reaction is allowed to proceed at 37°C. The incorporation of the radiolabeled dNTP into newly synthesized viral DNA is measured by spotting the reaction mixture onto filters, washing away unincorporated nucleotides, and quantifying the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is determined.

For detailed kinetic analysis, concentrations of both the inhibitor and the natural substrate are varied.

Conclusion

This compound (ATI-2173) represents a significant advancement in the development of therapies for chronic HBV infection. Its novel, non-competitive mechanism of action against HBV DNA polymerase, combined with a liver-targeted design, offers the potential for potent and sustained viral suppression with an improved safety profile. Preclinical and early clinical data are promising, demonstrating potent antiviral activity and a favorable pharmacokinetic profile. Further clinical investigation is warranted to fully elucidate its efficacy, long-term safety, and resistance profile, and to determine its role in future curative combination regimens for chronic hepatitis B.

References

- 1. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro enzymatic and cell culture-based assays for measuring activity of HBV RNaseH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]

- 11. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 12. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Rapid and sensitive method for the detection of serum hepatitis B virus DNA using the polymerase chain reaction technique - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology of ATI-2173: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2173 is a novel, orally administered, liver-targeted Active Site Polymerase Inhibitor Nucleotide (ASPIN) developed by Antios Therapeutics. It is a phosphoramidate (B1195095) prodrug of clevudine (B1669172), designed to deliver the 5'-monophosphate of clevudine to the liver. This targeted delivery strategy aims to maximize the antiviral efficacy against Hepatitis B Virus (HBV) while minimizing systemic exposure to the parent compound, clevudine. The rationale for this approach is to mitigate the risk of reversible myopathy, a known adverse effect associated with long-term, high-dose clevudine treatment. This guide provides a comprehensive overview of the preclinical safety and toxicological profile of ATI-2173, based on publicly available data.

Mechanism of Action and Rationale for Development

ATI-2173 is designed to bypass the first phosphorylation step of clevudine, a process that can be a rate-limiting step in the activation of nucleoside analogs. By delivering clevudine monophosphate directly to the liver, ATI-2173 is efficiently converted to its active triphosphate form, which then acts as a non-competitive, non-chain terminating inhibitor of the HBV polymerase. This unique mechanism of action leads to potent and sustained suppression of HBV replication.[1]

The primary goal in the development of ATI-2173 was to create a therapy with the potent and sustained antiviral activity of clevudine but with an improved safety profile.[1] The liver-targeting phosphoramidate technology is intended to reduce systemic levels of clevudine, thereby decreasing the potential for off-target toxicities, most notably the mitochondrial myopathy observed in some patients treated with clevudine.[1]

Signaling Pathway and Activation

The activation of ATI-2173 follows a targeted intracellular pathway.

In Vitro Toxicology

A battery of in vitro studies was conducted to assess the cytotoxic potential of ATI-2173 in various human cell lines. These studies are crucial for determining the selectivity of the compound for its antiviral target versus host cells.

Experimental Protocols

Cell Viability Assays:

-

Cell Lines: Primary human hepatocytes, skeletal muscle cells, liver cells, kidney cells, bone marrow progenitor cells, and cardiomyocytes.

-

Methodology: While specific assay kits (e.g., MTS, CellTiter-Glo®) were not detailed in the available literature, standard cell viability assays would involve plating cells at a specified density and exposing them to a range of ATI-2173 concentrations for a defined period (typically 72 hours). Cell viability is then measured using a colorimetric or luminescent method that quantifies a marker of metabolic activity or ATP content.

-

Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Antiviral Activity Assays:

-

Cell Line: Primary human hepatocytes.

-

Methodology: Primary human hepatocytes were infected with HBV and then treated with various concentrations of ATI-2173. After a defined incubation period, the level of HBV replication was quantified by measuring the amount of secreted HBV DNA.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits HBV replication by 50%, was determined.

Results

The in vitro studies demonstrated a favorable safety profile for ATI-2173, with minimal to no toxicity observed in the tested cell lines.[2][3]

| Parameter | Cell Line | Result | Reference |

| Anti-HBV Activity (EC50) | Primary Human Hepatocytes | 1.31 nM | [2][3] |

| Cytotoxicity (CC50) | Hepatocytes, Skeletal Muscle, Liver, Kidney, Bone Marrow, Cardiomyocytes | Minimal to no toxicity observed | [2][3] |

The high selectivity index (the ratio of CC50 to EC50) underscores the specificity of ATI-2173 for HBV polymerase with minimal impact on host cell viability.

In Vivo Preclinical Safety and Toxicology

Preclinical in vivo studies are essential for evaluating the safety profile of a drug candidate in a whole-organism setting. For ATI-2173, these studies were conducted in two animal species, rats and cynomolgus monkeys, to assess potential target organ toxicities and to establish a safe starting dose for human clinical trials.

Experimental Protocols

While detailed protocols from the definitive GLP (Good Laboratory Practice) toxicology studies are not publicly available, the general design of such studies typically includes:

Single-Dose and Dose-Range Finding Studies:

-

Species: Rat and Cynomolgus Monkey.

-

Administration: Oral gavage.

-

Endpoints: Clinical observations, body weight, food consumption, and terminal blood collection for pharmacokinetic analysis. These studies help to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for repeat-dose studies.

Repeat-Dose Toxicology Studies:

-

Species: Rat and Cynomolgus Monkey.

-

Administration: Daily oral gavage for a specified duration (e.g., 28 days).

-

Groups: Typically, a control group and at least three dose levels (low, mid, and high).

-

Endpoints:

-

Clinical Observations: Daily monitoring for any signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examinations performed pre-study and at termination.

-

Electrocardiography (ECG): Monitored in larger animals like monkeys.

-

Clinical Pathology: Hematology and clinical chemistry parameters evaluated at specified time points.

-

Necropsy and Histopathology: Gross examination of all organs at termination, with a comprehensive set of tissues collected for microscopic examination.

-

The workflow for these in vivo toxicology studies can be visualized as follows:

Results

Publicly available information indicates that ATI-2173 demonstrated a favorable preclinical safety profile in both rat and cynomolgus monkey studies.[2] Key findings include:

-

Liver Targeting: The studies confirmed the liver-targeting properties of ATI-2173, with significantly reduced systemic plasma and skeletal muscle exposure to clevudine compared to direct administration of clevudine.[2]

-

Safety Margin: A sufficient safety margin between the anticipated therapeutic dose and the doses at which any adverse effects were observed was established.

-

No-Observed-Adverse-Effect Level (NOAEL): While specific NOAEL values have not been publicly disclosed, the overall findings supported the progression of ATI-2173 into Phase 1 clinical trials.

Genotoxicity and Carcinogenicity

Standard preclinical safety packages for new drug candidates include assessments of genotoxicity and, depending on the intended duration of clinical use, carcinogenicity.

-

Genotoxicity: These studies evaluate the potential for a compound to damage DNA. A standard battery of tests typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus assay in rodents.

-

Carcinogenicity: Long-term studies in animals (typically two years in rats and/or mice) are conducted to assess the carcinogenic potential of a drug.

Specific results from genotoxicity and carcinogenicity studies for ATI-2173 are not yet publicly available.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for a new drug candidate to cause adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems. These studies are a critical component of the preclinical safety evaluation. Detailed results from the safety pharmacology program for ATI-2173 have not been publicly disclosed.

Conclusion

The preclinical safety and toxicology data for ATI-2173 support its continued development as a promising therapeutic agent for chronic hepatitis B. The liver-targeted design appears to successfully reduce systemic exposure to clevudine, the parent compound associated with myopathy. In vitro studies have demonstrated high antiviral potency and a favorable cytotoxicity profile. In vivo studies in rats and monkeys have further supported a good safety profile, enabling the progression of ATI-2173 into human clinical trials. Further disclosure of detailed quantitative data from the comprehensive preclinical toxicology program will provide a more complete understanding of the safety profile of this novel antiviral agent.

References

- 1. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI-2173 in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

The Pharmacokinetics and Oral Bioavailability of Fosclevudine Alafenamide (ATI-2173): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosclevudine alafenamide, also known as ATI-2173, is a novel investigational phosphoramidate (B1195095) prodrug of clevudine (B1669172) being developed for the treatment of chronic hepatitis B virus (HBV) infection. As an active site polymerase inhibitor nucleotide (ASPIN), it is designed for targeted delivery of clevudine's active 5'-monophosphate to the liver, thereby maximizing antiviral efficacy while minimizing systemic exposure to the parent nucleoside, clevudine. This approach aims to mitigate the risk of skeletal myopathy associated with previous clevudine therapies. This technical guide provides a comprehensive analysis of the available preclinical and clinical data on the pharmacokinetics and oral bioavailability of this compound, details of experimental methodologies, and visual representations of its metabolic pathway and study workflows.

Introduction

This compound (ATI-2173) represents a strategic advancement in the development of therapies for chronic hepatitis B. It is a liver-targeted prodrug designed to deliver the 5'-monophosphate of clevudine directly to hepatocytes.[1][2][3] The active metabolite, clevudine 5'-triphosphate, functions as a non-chain-terminating inhibitor of HBV polymerase.[1][2][3] A significant challenge with the parent drug, clevudine, was the occurrence of reversible skeletal myopathy in some patients, which led to the discontinuation of its development.[1][2][3] this compound was engineered to bypass this limitation by reducing systemic clevudine exposure.[1][2][3]

Mechanism of Action and Metabolic Pathway

Upon oral administration, this compound is absorbed and undergoes first-pass metabolism, primarily in the liver. The alafenamide moiety facilitates efficient uptake into hepatocytes. Intracellularly, the phosphoramidate bond is cleaved by cellular enzymes, releasing the 5'-monophosphate of clevudine. This monophosphate is then further phosphorylated to the active 5'-triphosphate form. This targeted delivery mechanism leads to high concentrations of the active metabolite in the liver, while systemic plasma levels of clevudine remain low.[1][2][3]

Pharmacokinetic Profile

Preclinical Data

Preclinical studies in cynomolgus monkeys and Sprague-Dawley rats have demonstrated the liver-targeting properties and favorable pharmacokinetic profile of this compound.

| Parameter | Species | Dose | Finding | Reference |

| Hepatic Extraction | Cynomolgus Monkey | 20 mg/kg (oral) | 82% hepatic extraction, indicating high oral bioavailability and liver targeting. | [1] |

| Plasma Clevudine Exposure | Sprague-Dawley Rat | 50 mg/kg (oral, equimolar) | Significantly reduced plasma clevudine exposure compared to oral clevudine. | [1] |

| Skeletal Muscle Clevudine Exposure | Sprague-Dawley Rat | 50 mg/kg (oral, equimolar) | Significantly reduced skeletal muscle clevudine exposure compared to oral clevudine. | [1] |

| Liver Clevudine 5'-Triphosphate | Sprague-Dawley Rat | 50 mg/kg (oral, equimolar) | Equivalent concentrations of the active 5'-triphosphate in the liver compared to oral clevudine. | [1] |

Clinical Data

A Phase 1b clinical trial (NCT04248426) in patients with chronic HBV infection provided key insights into the human pharmacokinetics of this compound.

| Parameter | Study Population | Doses | Key Findings | Reference |

| Dose Proportionality | Chronic HBV Patients | 10, 25, 50 mg (once daily for 28 days) | Pharmacokinetics of ATI-2173 were generally dose-proportional. | [4] |

| Absorption (Tmax) | Chronic HBV Patients | Single dose | Rapidly absorbed with a time to maximum plasma concentration (Tmax) of 0.5 hours. | [5] |

| Elimination | Chronic HBV Patients | Single dose | Plasma concentrations of ATI-2173 declined to undetectable levels by 8 hours post-dose. | [5] |

| Metabolite (Clevudine) Exposure | Chronic HBV Patients | 10, 25, 50 mg (once daily for 28 days) | Systemic clevudine exposure was substantially reduced compared to historical data with clevudine administration. Plasma clevudine was detectable through 24 hours. | [4][5] |

| Accumulation | Chronic HBV Patients | 28 days of dosing | No evidence of plasma accumulation of ATI-2173. Higher total exposure of plasma clevudine was observed on day 28. | [5] |

| Drug-Drug Interaction | Chronic HBV Patients | N/A | No drug-drug interaction was observed between ATI-2173 and Tenofovir Disoproxil Fumarate (TDF). | [6] |

Experimental Protocols

Preclinical Pharmacokinetic Study in Cynomolgus Monkeys

-

Objective: To determine the hepatic extraction of this compound.

-

Subjects: Cynomolgus monkeys with portal vein cannulation.

-

Dosing: A single oral dose of 20 mg/kg and a single intravenous dose of 2 mg/kg were administered.

-

Sample Collection: Blood samples were collected from both the portal and a peripheral vein at predetermined time points.

-

Bioanalysis: Plasma concentrations of this compound and its metabolite, clevudine, were quantified using a validated LC-MS/MS method.

-

Data Analysis: Hepatic extraction was calculated by comparing the area under the concentration-time curve (AUC) in the portal vein versus a peripheral vein following oral administration.

Phase 1b Clinical Trial in Chronic HBV Patients (NCT04248426)

-

Study Design: A randomized, double-blind, placebo-controlled trial.[4]

-

Participants: Treatment-naive adults with chronic HBV infection.[4]

-

Intervention: Patients were randomized to receive once-daily oral doses of this compound (10, 25, or 50 mg) or placebo for 28 days.[4]

-

Pharmacokinetic Sampling: Serial blood samples were collected on Day 1 and Day 28 at pre-dose and multiple time points post-dose to determine the pharmacokinetic profiles of this compound and clevudine.

-

Bioanalytical Method: Plasma concentrations of the parent drug and its metabolite were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Parameters Calculated: Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t1/2).

Summary and Future Directions

The available data strongly indicate that this compound (ATI-2173) is an orally bioavailable, liver-targeted prodrug of clevudine. Its pharmacokinetic profile is characterized by rapid absorption, dose-proportional exposure of the parent drug, and substantially reduced systemic exposure to the active metabolite, clevudine, when compared to direct administration of clevudine. This profile supports the potential for an improved safety profile, particularly concerning skeletal myopathy.

Ongoing and future clinical trials, such as the Phase 2a study (NCT05238844) evaluating this compound in combination with other antiviral agents, will be crucial in further defining its efficacy, long-term safety, and role in curative regimens for chronic hepatitis B. The continued investigation of this compound holds promise for addressing a significant unmet medical need for patients with chronic HBV infection.

References

- 1. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. ATI-2173, a Novel Liver-Targeted Non-Chain-Terminating Nucleotide for Hepatitis B Virus Cure Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI-2173 in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antios Therapeutics’ ATI-2173 Demonstrates Potent Antiviral Activity and Evidence of Off-Treatment Sustained Viral Suppression in Chronic HBV Patients - BioSpace [biospace.com]

- 6. Antios Therapeutics' ATI-2173 Demonstrates Suppression of Hepatitis B Virus in Phase 1b and 2a Studies [prnewswire.com]

Structural Analysis of Fosclevudine Alafenamide and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosclevudine alafenamide, also known as ATI-2173, is an investigational antiviral agent with demonstrated activity against the Hepatitis B virus (HBV). As a nucleoside reverse transcriptase inhibitor prodrug, its efficacy relies on the intracellular conversion to its active triphosphate form. Understanding the structural characteristics of the parent drug and its subsequent metabolites is paramount for optimizing its therapeutic potential, ensuring safety, and developing robust analytical methods for its quantification in biological matrices. This technical guide provides a comprehensive overview of the structural analysis of this compound and its key metabolites, detailing its proposed metabolic pathway, quantitative data, and relevant experimental protocols.

Structural and Physicochemical Properties

This compound is a phosphoramidate (B1195095) prodrug designed to efficiently deliver the active nucleoside analog into target cells. Its chemical structure is characterized by a clevudine (B1669172) core linked to an alafenamide moiety.

| Property | Value |

| Chemical Name | propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

| Molecular Formula | C22H29FN3O9P |

| Molecular Weight | 529.45 g/mol |

| Antiviral Activity (EC50 against HBV) | 1.71 μM[1] |

| Cytotoxicity (CC50 in CEM cells) | 140 μM[1] |

| Cytotoxicity (CC50 in A204 cells) | 330 μM[1] |

| Cytotoxicity (CC50 in IEC-6 cells) | 307 μM[1] |

| Cytotoxicity (CC50 in H9c cells) | 344 μM[1] |

Proposed Metabolic Pathway

The metabolic activation of this compound is anticipated to follow a pathway analogous to that of other alafenamide prodrugs, such as Tenofovir Alafenamide (TAF). This process involves initial hydrolysis followed by sequential phosphorylation to yield the pharmacologically active triphosphate metabolite.

Step 1: Hydrolysis

This compound enters the target cell, where it is believed to be hydrolyzed by intracellular esterases, such as Cathepsin A and Carboxylesterase 1. This initial step cleaves the alafenamide moiety, releasing the monophosphate form of the drug.

Step 2 & 3: Phosphorylation

Following the initial hydrolysis, the resulting monophosphate metabolite undergoes two successive phosphorylation steps, catalyzed by cellular kinases. These reactions yield the diphosphate (B83284) and subsequently the active triphosphate metabolite. This triphosphate analog acts as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of viral DNA chain elongation.

Proposed metabolic activation pathway of this compound.

Structural Analysis and Quantification of Metabolites

The structural elucidation and quantification of this compound and its phosphorylated metabolites in biological matrices are critical for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for this purpose.

Hypothetical Quantitative Data for Metabolites

The following table presents the calculated molecular weights of the proposed metabolites. The mass-to-charge ratios (m/z) are hypothetical and would need to be confirmed experimentally.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]+ (m/z) |

| This compound | C22H29FN3O9P | 529.45 | 530.17 |

| Fosclevudine Monophosphate | C10H13FN2O8P | 355.19 | 356.04 |

| Fosclevudine Diphosphate | C10H14FN2O11P2 | 435.17 | 436.02 |

| Fosclevudine Triphosphate | C10H15FN2O14P3 | 515.15 | 516.00 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound and its metabolites. Below are representative protocols for sample preparation and analysis by LC-MS/MS and UPLC.

Experimental Workflow for Metabolite Analysis

General workflow for the analysis of this compound and its metabolites.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Method for Quantification

-

Chromatographic System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-2% B

-

6.1-8 min: 2% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection: Multiple Reaction Monitoring (MRM).

Logical Relationship for Method Validation

Key parameters for analytical method validation.

Conclusion

The structural analysis of this compound and its metabolites is fundamental to its development as a potential therapeutic agent for HBV. The proposed metabolic pathway, based on analogous prodrugs, provides a solid framework for further investigation. The detailed experimental protocols outlined in this guide offer a starting point for the development of robust and validated analytical methods necessary for preclinical and clinical studies. Future research should focus on the definitive identification and quantification of the mono-, di-, and triphosphate metabolites in various biological matrices to fully elucidate the pharmacokinetic and pharmacodynamic profile of this promising antiviral compound.

References

In-depth Technical Guide: In Vitro Potency of Fosclevudine Alafenamide Against HBV Genotypes

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tenofovir alafenamide demonstrates broad cross-genotype activity against wild-type HBV clinical isolates and maintains susceptibility to drug-resistant HBV isolates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Fosclevudine Alafenamide in Cell Culture Supernatants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosclevudine alafenamide (ATI-2173) is a novel nucleotide analogue prodrug under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a phosphoramidate (B1195095) prodrug of clevudine (B1669172), it is designed for efficient delivery into hepatocytes, where it is metabolized to its active form, clevudine triphosphate.[3][4] This active metabolite acts as a potent inhibitor of HBV DNA polymerase, effectively suppressing viral replication.[3][5] Unlike many traditional nucleos(t)ide analogues that act as chain terminators, clevudine triphosphate functions as an active site polymerase inhibitor nucleotide (ASPIN), non-competitively inhibiting all functions of the HBV polymerase.[1][6]

Accurate quantification of this compound in in vitro systems, such as cell culture supernatants, is crucial for preclinical studies. It allows for the determination of compound stability, extracellular concentration-time profiles, and aids in the interpretation of antiviral efficacy and cytotoxicity data. This application note provides a detailed protocol for the quantification of this compound in cell culture supernatants using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

Mechanism of Action of this compound

This compound is a prodrug that requires intracellular activation to exert its antiviral effect. Upon entering the target cell, the alafenamide and phenyl moieties are cleaved, leading to the formation of clevudine monophosphate. Cellular kinases then further phosphorylate the monophosphate to the diphosphate (B83284) and subsequently to the active clevudine triphosphate.

Clevudine triphosphate inhibits the HBV polymerase, an enzyme critical for the replication of the viral genome.[3] The inhibition occurs through a non-competitive mechanism, where clevudine triphosphate binds to the active site of the polymerase, causing a distortion that prevents the natural substrate from binding and halting DNA synthesis.[1][6] This mode of action effectively reduces the viral load.

Experimental Protocol: Quantification of this compound in Cell Culture Supernatants by HPLC-MS/MS

This protocol outlines a general procedure for the quantification of this compound. Method development and validation are required for specific cell culture media and experimental conditions.

1. Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended for best accuracy) or a structurally similar analogue.

-

HPLC or UPLC grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Cell culture medium (matching the experimental samples)

-

Phosphate-buffered saline (PBS)

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Calibrated pipettes

-

Autosampler vials

3. Standard and Quality Control (QC) Preparation

-

Primary Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL primary stock solution.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.

-

Calibration Curve Standards: Spike the appropriate volume of working standard solutions into the blank cell culture medium to prepare a calibration curve ranging from, for example, 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration curve standards.

4. Sample Preparation (Protein Precipitation)

-

Collect cell culture supernatant samples and centrifuge at 10,000 x g for 5 minutes to remove any cells or debris.

-

Transfer 50 µL of the supernatant (or standard/QC) to a clean microcentrifuge tube.

-

Add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

5. HPLC-MS/MS Conditions (Example)

-

HPLC System: Waters ACQUITY UPLC or equivalent

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point. For increased retention of polar metabolites, a HILIC column could be explored.[7]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 4°C

-

Mass Spectrometer: Sciex QTRAP 6500 or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing the this compound standard. For example:

-

This compound: Q1 (Parent Ion) -> Q3 (Product Ion)

-

Internal Standard: Q1 (Parent Ion) -> Q3 (Product Ion)

-

-

Key MS Parameters: Optimize source temperature, ion spray voltage, and collision energy for maximum signal intensity.

Data Presentation

Quantitative data should be summarized in clear and concise tables. The following are examples of tables that should be used to present the results of the method validation and sample analysis.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | R² | Weighting |

| This compound | 1 - 1000 | Linear | >0.99 | 1/x² |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | Data | Data | Data | Data | Data | Data |

| Low | 3 | Data | Data | Data | Data | Data | Data |

| Medium | 100 | Data | Data | Data | Data | Data | Data |

| High | 800 | Data | Data | Data | Data | Data | Data |

Acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal value, and for precision, the coefficient of variation (%CV) should be ≤15% (≤20% for LLOQ).

Table 3: Analysis of Experimental Samples

| Sample ID | Time Point (hours) | Measured Concentration (ng/mL) |

| Control 1 | 24 | Data |

| Treated 1 | 24 | Data |

| Control 2 | 48 | Data |

| Treated 2 | 48 | Data |

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust HPLC-MS/MS method for the quantification of this compound in cell culture supernatants. The detailed protocol for sample preparation and example instrument conditions serve as a strong starting point for method development. The structured tables for data presentation will ensure clear and effective communication of quantitative findings. Adherence to these guidelines will enable researchers to generate high-quality data essential for the preclinical evaluation of this promising anti-HBV agent.

References

- 1. Active site polymerase inhibitor nucleotides (ASPINs): Potential agents for chronic HBV cure regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Clevudine? [synapse.patsnap.com]

- 4. Mechanism and Toxicity of Clevudine_Chemicalbook [chemicalbook.com]

- 5. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for Efficacy Testing of Novel Antiviral Agents Against Hepatitis B Virus (HBV) Using Woodchuck and Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific preclinical efficacy data for Fosclevudine alafenamide in woodchuck or mouse models is not publicly available. The following application notes and protocols are based on established methodologies for testing other nucleos(t)ide analogue HBV inhibitors, such as Tenofovir Alafenamide (TAF), in these models. These should be considered as a general framework for designing such studies.

Introduction

The development of effective therapies against chronic Hepatitis B Virus (HBV) infection remains a global health priority. Preclinical evaluation of novel antiviral agents is crucial for determining their potential efficacy and safety before advancing to human clinical trials. Two of the most relevant animal models for studying HBV are the woodchuck (Marmota monax) chronically infected with the closely related Woodchuck Hepatitis Virus (WHV), and various mouse models that can support HBV replication.[1][2][3][4][5][6][7][8]

The woodchuck model is highly valued because WHV infection in woodchucks closely mimics the natural history of HBV infection in humans, including the progression from acute to chronic hepatitis and the development of hepatocellular carcinoma (HCC).[1][2][3][7][8] This makes it an excellent model for assessing long-term efficacy and the impact of antiviral therapy on liver disease progression.[5][6][8]

Mouse models, particularly those with humanized livers (chimeric mice), have become indispensable tools for studying HBV virology and for the rapid screening of antiviral compounds.[9][10][11][12] While no single mouse model perfectly recapitulates all aspects of HBV infection and the human immune response, different models like HBV transgenic mice and hydrodynamic injection-based systems offer unique advantages for specific research questions.[9][10][11]

This document provides an overview of the application of these models and detailed protocols for the efficacy testing of novel compounds like this compound.

Mechanism of Action: Nucleos(t)ide Analogue Reverse Transcriptase Inhibitors

Fosclevudine, like Tenofovir, is a nucleos(t)ide analogue. The "alafenamide" moiety designates it as a prodrug, designed for efficient delivery into hepatocytes, the primary site of HBV replication. Once inside the hepatocyte, the prodrug is metabolized to its active diphosphate (B83284) form. This active metabolite acts as a competitive inhibitor of the HBV viral polymerase/reverse transcriptase, and its incorporation into the growing viral DNA chain leads to chain termination, thus halting viral replication.[13][14][15]

Caption: General mechanism of action for a nucleos(t)ide alafenamide prodrug.

Woodchuck Model for Efficacy Testing

The woodchuck model is considered the gold standard for preclinical evaluation of anti-HBV therapeutics due to the high degree of similarity between WHV and HBV.[1][3][5][7]

Experimental Protocol: Efficacy of this compound in Chronic WHV Carrier Woodchucks

-

Animal Model:

-

Adult woodchucks (Marmota monax) chronically infected with Woodchuck Hepatitis Virus (WHV).

-

Animals should be confirmed positive for serum WHV surface antigen (WHsAg) and WHV DNA for at least 6 months.

-

House animals individually in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

-

Experimental Design:

-

Acclimatization: Acclimate animals for at least two weeks before the start of the study.

-

Baseline Characterization: Collect blood samples twice during the baseline period (e.g., week -2 and week 0) to determine baseline levels of serum WHV DNA, WHsAg, and liver enzymes (ALT, AST).

-

Randomization: Randomize animals into treatment and control groups (n=6-8 per group) based on body weight and baseline WHV DNA levels.

-

Group 1: Vehicle control (e.g., appropriate buffer or vehicle used for drug formulation).

-

Group 2: this compound (Low Dose, e.g., 1-5 mg/kg/day).

-

Group 3: this compound (High Dose, e.g., 10-20 mg/kg/day).

-

Group 4 (Optional): Positive control (e.g., Entecavir or Tenofovir Alafenamide at a clinically relevant dose).

-

-

-

Drug Administration:

-

Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration.

-

Route: Oral gavage is a common and clinically relevant route.

-

Frequency: Once daily.

-

Duration: 8-12 weeks of treatment followed by a 4-8 week follow-up period to assess for viral rebound.

-

-

Monitoring and Sample Collection:

-

Weekly: Body weight and clinical observations.

-

Bi-weekly: Blood collection for analysis of:

-

Virological Markers: Serum WHV DNA (quantified by qPCR), WHsAg (quantified by ELISA).

-

Biochemical Markers: Serum ALT and AST to monitor liver injury.

-

Drug Levels: Pharmacokinetic analysis of this compound and its metabolites.

-

-

End of Study:

-

Euthanize animals and collect liver tissue for histological analysis (H&E staining for inflammation and necrosis, and specific staining for WHV antigens) and quantification of intrahepatic WHV cccDNA and replicative intermediates.

-

-

Data Presentation: Hypothetical Efficacy Data in Woodchucks

Table 1: Virological and Biochemical Response in WHV-Infected Woodchucks

| Parameter | Baseline (Week 0) | Week 4 | Week 8 (End of Treatment) | Week 12 (Follow-up) |

| Serum WHV DNA (log10 copies/mL) | ||||

| Vehicle Control | 8.5 ± 0.5 | 8.4 ± 0.6 | 8.6 ± 0.5 | 8.5 ± 0.7 |

| Fosclevudine Ala. (Low Dose) | 8.6 ± 0.4 | 6.2 ± 0.7 | 4.1 ± 0.8 | 6.5 ± 0.9 |

| Fosclevudine Ala. (High Dose) | 8.4 ± 0.6 | 4.1 ± 0.5 | < 2.0 | 4.5 ± 0.8 |

| Serum WHsAg (log10 ng/mL) | ||||

| Vehicle Control | 4.2 ± 0.3 | 4.1 ± 0.4 | 4.2 ± 0.3 | 4.3 ± 0.4 |

| Fosclevudine Ala. (Low Dose) | 4.3 ± 0.2 | 3.8 ± 0.3 | 3.5 ± 0.4 | 3.9 ± 0.3 |

| Fosclevudine Ala. (High Dose) | 4.1 ± 0.4 | 3.1 ± 0.5 | 2.5 ± 0.6 | 3.3 ± 0.5 |

| Serum ALT (U/L) | ||||

| Vehicle Control | 150 ± 45 | 155 ± 50 | 160 ± 48 | 158 ± 52 |

| Fosclevudine Ala. (Low Dose) | 162 ± 55 | 95 ± 30 | 60 ± 25 | 88 ± 35 |

| Fosclevudine Ala. (High Dose) | 158 ± 48 | 65 ± 22 | 40 ± 15 | 62 ± 28 |

Data are presented as mean ± standard deviation. Data is hypothetical.

Mouse Models for Efficacy Testing

Mouse models are particularly useful for higher-throughput screening and for studying specific aspects of the HBV life cycle, although they do not fully replicate human liver disease.[9][10][12] Human liver chimeric mice (e.g., uPA-SCID or FRG mice) are currently the most advanced models as they permit HBV infection and replication in transplanted human hepatocytes.[9][10]

Experimental Protocol: Efficacy of this compound in Human Liver Chimeric Mice

-

Animal Model:

-

Immunodeficient mice (e.g., FRG or uPA/SCID) engrafted with human hepatocytes.

-

Confirm high levels of human albumin in mouse serum as an indicator of successful engraftment.

-

-

Experimental Design:

-

HBV Infection: Infect mice with a high-titer HBV inoculum (genotype D is common). Allow infection to establish for 4-6 weeks.

-

Baseline and Randomization: Monitor serum HBV DNA and HBsAg. Once viremia is stable, randomize mice into treatment and control groups (n=8-10 per group) as described for the woodchuck model.

-

-

Drug Administration:

-

Route, Frequency, Duration: Similar to the woodchuck protocol, typically once-daily oral gavage for 4-8 weeks.

-

-

Monitoring and Sample Collection:

-

Weekly: Blood collection (via tail vein or retro-orbital sinus) for quantification of serum HBV DNA and HBsAg.

-

End of Study: Collect liver tissue to analyze intrahepatic HBV DNA, cccDNA, and RNA transcripts.

-

Data Presentation: Hypothetical Efficacy Data in Chimeric Mice

Table 2: Antiviral Efficacy in HBV-Infected Chimeric Mice

| Parameter | Baseline (Week 0) | Week 4 (End of Treatment) |

| Serum HBV DNA (log10 IU/mL) | ||

| Vehicle Control | 7.2 ± 0.6 | 7.1 ± 0.8 |

| Fosclevudine Ala. (10 mg/kg) | 7.3 ± 0.5 | 3.8 ± 0.7 |

| Intrahepatic Total HBV DNA (log10 copies/µg gDNA) | ||

| Vehicle Control | 5.5 ± 0.4 | 5.4 ± 0.5 |

| Fosclevudine Ala. (10 mg/kg) | 5.6 ± 0.3 | 2.9 ± 0.6 |

| Intrahepatic cccDNA (copies/cell) | ||

| Vehicle Control | 1.2 ± 0.3 | 1.1 ± 0.4 |

| Fosclevudine Ala. (10 mg/kg) | 1.3 ± 0.2 | 0.8 ± 0.3 |

Data are presented as mean ± standard deviation. Data is hypothetical.

Experimental Workflow Visualization

Caption: General experimental workflow for antiviral efficacy testing.

References

- 1. The woodchuck model of hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Drug Development in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Woodchucks as a Model for Hepatitis B Infection - AAI News [news.aai.org]

- 4. The Woodchuck Colony Legacy - Hepatitis B Foundation [hepb.org]

- 5. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Application of the woodchuck animal model for the treatment of hepatitis B virus-induced liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mouse models for hepatitis B virus research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Mouse models for hepatitis B virus research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Introduction - Clinical Review Report: Tenofovir Alafenamide (Vemlidy) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. VEMLIDY Mechanism of Action | HCP Site [vemlidyhcp.com]

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Fosclevudine Alafenamide in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Fosclevudine Alafenamide (ATI-2173) in human plasma. This compound is a novel phosphoramidate (B1195095) prodrug of the nucleoside analog Clevudine, under investigation for the treatment of Hepatitis B Virus (HBV) infection. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is suitable for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound (Figure 1) is a next-generation antiviral agent designed to deliver the active metabolite, Clevudine triphosphate, to hepatocytes more efficiently than Clevudine itself.[1] As a phosphoramidate prodrug, it is designed for enhanced plasma stability and targeted delivery, thereby potentially improving the therapeutic index.[1] To support the clinical development of this promising therapeutic agent, a reliable and sensitive bioanalytical method for its quantification in human plasma is essential. LC-MS/MS offers the required selectivity and sensitivity for determining the concentrations of this compound in complex biological matrices.

Figure 1: Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Experimental

Materials and Reagents

This compound reference standard was obtained from a commercial supplier. Tenofovir Alafenamide-d5, proposed as the internal standard (IS), was also commercially sourced. HPLC-grade acetonitrile (B52724) and methanol (B129727) were purchased from a reputable chemical supplier. Formic acid (LC-MS grade) and ammonium (B1175870) acetate (B1210297) were also obtained from a commercial source. Human plasma (K2-EDTA) was obtained from an accredited biobank.

Instrumentation

An Agilent 1290 Infinity II LC system coupled to an Agilent 6495C Triple Quadrupole Mass Spectrometer with an Agilent Jet Stream electrospray ionization source was used for this analysis. Data acquisition and processing were performed using Agilent MassHunter software.

LC-MS/MS Method

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 250 °C |

| Gas Flow | 14 L/min |

| Nebulizer | 35 psi |

| Sheath Gas Temp | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |

| This compound | 530.2 | 414.1 | 100 | 150 | 25 |

| This compound (Quantifier) | 530.2 | 261.1 | 100 | 150 | 35 |

| Tenofovir Alafenamide-d5 (IS) | 482.2 | 351.1 | 100 | 135 | 20 |

Sample Preparation

-

To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (Tenofovir Alafenamide-d5, 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Method Validation (Proposed)

The method would be validated according to the FDA guidelines on bioanalytical method validation.[2][3][4] The proposed validation parameters are summarized in Table 4.

Table 4: Proposed Method Validation Parameters

| Parameter | Acceptance Criteria |

| Calibration Curve Range | 0.1 - 200 ng/mL |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |

| Recovery | Consistent, precise, and reproducible |

| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentration |

Results and Discussion

This application note proposes a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation method allows for high-throughput sample processing. The use of a stable isotope-labeled internal standard, Tenofovir Alafenamide-d5, is proposed to compensate for matrix effects and variations in sample preparation and instrument response. While a stable isotope-labeled analog of this compound would be the ideal internal standard, Tenofovir Alafenamide-d5 is a structurally similar and commercially available alternative that is expected to provide reliable quantification.

The chromatographic conditions are optimized to provide good peak shape and separation from endogenous plasma components. The mass spectrometric parameters, including the precursor and product ions for multiple reaction monitoring (MRM), were chosen to maximize sensitivity and selectivity. The proposed MRM transitions for this compound are based on its chemical structure, with the precursor ion being the protonated molecule [M+H]⁺ at m/z 530.2. The major product ions are predicted to result from the fragmentation of the phosphoramidate linkage and the loss of the alafenamide moiety.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

Figure 2. Experimental workflow for the analysis of this compound in plasma.

Proposed Metabolic Pathway

This compound is a prodrug that is metabolized to the active antiviral agent, Clevudine triphosphate.[1] The proposed metabolic pathway involves the initial hydrolysis of the alafenamide moiety to yield Clevudine monophosphate, which is then further phosphorylated.[1]

Figure 3. Proposed metabolic pathway of this compound.

Conclusion

This application note presents a proposed LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be sensitive, selective, and robust, making it suitable for supporting pharmacokinetic and other studies during the clinical development of this novel antiviral agent. The described workflow and proposed validation parameters provide a solid foundation for the implementation of this bioanalytical assay in a regulated laboratory environment.

References

Application Notes and Protocols for the Formulation of Fosclevudine Alafenamide (ATI-2173) for Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Fosclevudine alafenamide (ATI-2173), a novel phosphoramidate (B1195095) prodrug of the nucleoside analog Clevudine, for both in vitro and in vivo research purposes. This compound is designed for targeted delivery of Clevudine monophosphate to the liver, which is subsequently converted to the active antiviral agent, Clevudine triphosphate.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | ATI-2173, Compound EIDD-02173 | [3] |

| CAS Number | 1951476-79-1 | [3] |

| Molecular Formula | C₂₂H₂₉FN₃O₉P | [3] |

| Molecular Weight | 529.45 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

Mechanism of Action

This compound is a liver-targeted prodrug that bypasses the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogs.[1][4] Once it reaches the liver, the phosphoramidate moiety is cleaved, releasing Clevudine monophosphate. Cellular kinases then further phosphorylate it to the active Clevudine triphosphate. Clevudine triphosphate acts as a noncompetitive inhibitor of the hepatitis B virus (HBV) polymerase, effectively suppressing viral replication.[1][5][6][7]

Formulation Protocols

Proper formulation is critical for ensuring the solubility, stability, and bioavailability of this compound in research settings. The following protocols are recommended for preparing solutions for in vitro and in vivo studies.

Stock Solution Preparation for In Vitro Assays